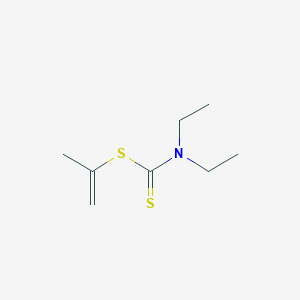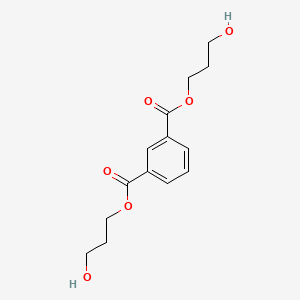
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C14H18O6 . It is a derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with 3-hydroxypropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxyl groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of bis(3-hydroxypropyl) benzene-1,3-dimethanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its ability to form stable polymers makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,2-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,5-dicarboxylate
Comparison: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is unique due to the position of the ester groups on the benzene ring. This positioning affects the compound’s reactivity and the properties of the polymers formed from it. Compared to its isomers, this compound often exhibits different mechanical and thermal properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
60956-42-5 |
|---|---|
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
bis(3-hydroxypropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c15-6-2-8-19-13(17)11-4-1-5-12(10-11)14(18)20-9-3-7-16/h1,4-5,10,15-16H,2-3,6-9H2 |
Clé InChI |
SZQOVRVUEBDBJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OCCCO)C(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
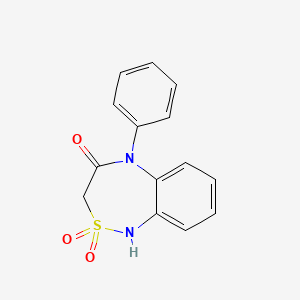
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
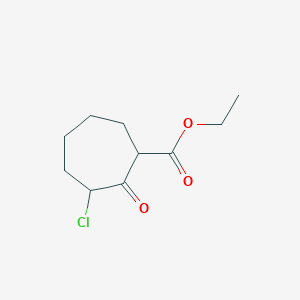
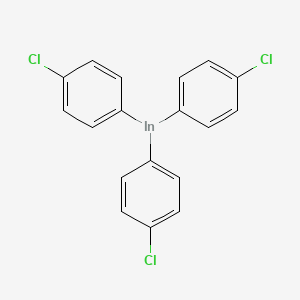
![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)
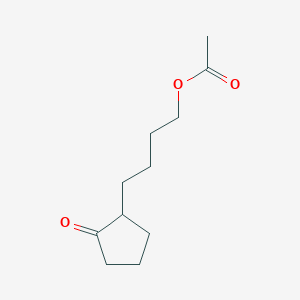

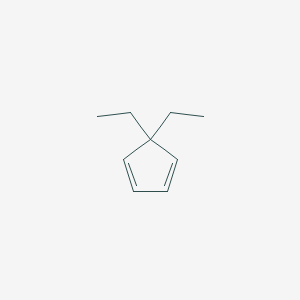
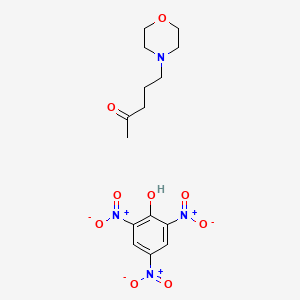


![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
